N-Des(cyclohexylaminocarbonyl)-N-acetyl Glipizide
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Overview
Description
N-Des(cyclohexylaminocarbonyl)-N-acetyl Glipizide is a chemical compound with a complex structure that includes a pyrazine ring, a carboxamide group, and an acetylsulfamoyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Des(cyclohexylaminocarbonyl)-N-acetyl Glipizide typically involves multiple steps. One common method includes the following steps:
Formation of the Acetylsulfamoyl Phenyl Intermediate: This step involves the acetylation of sulfanilamide to form N-(4-acetylsulfamoyl)aniline.
Coupling with Pyrazine Derivative: The intermediate is then coupled with a pyrazine derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Processing: Where the reactions are carried out in large reactors.
Continuous Flow Processing: For more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-Des(cyclohexylaminocarbonyl)-N-acetyl Glipizide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound.
Reduction: This reaction can reduce certain groups, such as nitro groups, to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Scientific Research Applications
N-Des(cyclohexylaminocarbonyl)-N-acetyl Glipizide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Des(cyclohexylaminocarbonyl)-N-acetyl Glipizide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[2-[4-(aminosulfonyl)phenyl]ethyl]acetamide: A related compound with similar structural features.
Benzoic acid, 2-[[[4-[(acetylamino)sulfonyl]phenyl]amino]carbonyl]-: Another compound with an acetylsulfamoyl group.
Uniqueness
N-Des(cyclohexylaminocarbonyl)-N-acetyl Glipizide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-[2-[4-(acetylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-11-9-19-15(10-18-11)16(22)17-8-7-13-3-5-14(6-4-13)25(23,24)20-12(2)21/h3-6,9-10H,7-8H2,1-2H3,(H,17,22)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMCTFPPRDWMAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545695 |
Source
|
Record name | N-{2-[4-(Acetylsulfamoyl)phenyl]ethyl}-5-methylpyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104838-12-2 |
Source
|
Record name | N-{2-[4-(Acetylsulfamoyl)phenyl]ethyl}-5-methylpyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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